Bienvenue dans la boutique en ligne BenchChem!

4,7-Dibromo-8-methyl-2-phenylquinoline

Regioselective cross-coupling Quinoline building blocks HCV protease inhibitor intermediates

4,7-Dibromo-8-methyl-2-phenylquinoline is a dibrominated 2-phenylquinoline derivative with a molecular formula of C₁₆H₁₁Br₂N and a molecular weight of 377.07 g/mol. The compound features bromine substituents at the 4- and 7-positions, a methyl group at the 8-position, and a phenyl ring at the 2-position of the quinoline core.

Molecular Formula C16H11Br2N
Molecular Weight 377.07 g/mol
CAS No. 1189105-44-9
Cat. No. B13720191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dibromo-8-methyl-2-phenylquinoline
CAS1189105-44-9
Molecular FormulaC16H11Br2N
Molecular Weight377.07 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=C(C=C2Br)C3=CC=CC=C3)Br
InChIInChI=1S/C16H11Br2N/c1-10-13(17)8-7-12-14(18)9-15(19-16(10)12)11-5-3-2-4-6-11/h2-9H,1H3
InChIKeyWYJKGQXPBBRTFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dibromo-8-methyl-2-phenylquinoline (CAS 1189105-44-9): Procurement-Relevant Structural and Physicochemical Baseline


4,7-Dibromo-8-methyl-2-phenylquinoline is a dibrominated 2-phenylquinoline derivative with a molecular formula of C₁₆H₁₁Br₂N and a molecular weight of 377.07 g/mol [1]. The compound features bromine substituents at the 4- and 7-positions, a methyl group at the 8-position, and a phenyl ring at the 2-position of the quinoline core [1]. Computed physicochemical properties include an XLogP3 of 5.6 and a topological polar surface area of 12.9 Ų [1]. The compound is listed in PubChem (CID 45599475) [1] and is commercially available from suppliers such as Santa Cruz Biotechnology (catalog sc-290566) and Alfa Chemistry . It is primarily positioned as a research chemical and synthetic intermediate, with patent literature identifying bromo-substituted quinolines of this class as intermediates for hepatitis C viral (HCV) protease inhibitors [2].

Why Generic Substitution of 4,7-Dibromo-8-methyl-2-phenylquinoline Is Not Straightforward


Substituting 4,7-dibromo-8-methyl-2-phenylquinoline with a close analog—such as the 4,6-dibromo positional isomer (CAS 1189107-70-7) [1], the non-brominated parent 8-methyl-2-phenylquinoline , or a mixed-halogen variant like 4-bromo-6-chloro-8-methyl-2-phenylquinoline (CAS 1189107-23-0) —introduces meaningful differences in regiochemical reactivity, lipophilicity, and electronic properties that can alter downstream synthetic outcomes and biological target engagement. The precise 4,7-dibromo pattern determines the sites available for sequential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are critical when the compound is employed as a building block for HCV protease inhibitor scaffolds [2]. The quantitative evidence below demonstrates that these structural variations translate into measurable differences in computed physicochemical descriptors and, where data exist, in biochemical assay readouts.

Quantitative Differentiation Evidence for 4,7-Dibromo-8-methyl-2-phenylquinoline Against Closest Analogs


Regiochemical Differentiation: 4,7- vs. 4,6-Dibromo Substitution Pattern Governs Cross-Coupling Site Selectivity

The target compound bears bromine atoms at the 4- and 7-positions of the quinoline ring, whereas the closest positional isomer, 4,6-dibromo-8-methyl-2-phenylquinoline (CAS 1189107-70-7), places the second bromine at the 6-position [1]. This regiochemical difference dictates which carbon centers are available for sequential palladium-catalyzed cross-coupling reactions. In the context of HCV protease inhibitor synthesis, the 4,7-dibromo pattern provides a specific vector for stepwise functionalization at C-4 and C-7, which is distinct from the reactivity profile offered by the 4,6-isomer [2]. While no published direct kinetic comparison of oxidative addition rates at C-6 vs. C-7 in this specific scaffold was identified, the electronic environment at C-7 (para to the quinoline nitrogen) differs from that at C-6 (meta to the quinoline nitrogen), which is expected to influence Pd(0) insertion rates [3].

Regioselective cross-coupling Quinoline building blocks HCV protease inhibitor intermediates

Computed Lipophilicity (XLogP3) Comparison: 4,7-Dibromo vs. Non-Brominated Parent Compound

The introduction of two bromine atoms at positions 4 and 7 significantly increases lipophilicity relative to the non-brominated parent scaffold. The target compound exhibits a computed XLogP3 of 5.6 [1]. While a computed XLogP3 value for 8-methyl-2-phenylquinoline is not directly available in the same database, the non-halogenated parent 2-phenylquinoline has a reported experimental logP of approximately 3.5–3.9, and the methyl group at the 8-position is expected to contribute an incremental increase of roughly +0.5 log units, placing the estimated XLogP3 of 8-methyl-2-phenylquinoline at approximately 4.0–4.4 [2]. The addition of two bromine atoms thus raises logP by approximately 1.2–1.6 units [3]. This increase in lipophilicity affects membrane permeability, protein binding, and solubility profiles, which are critical considerations in both biochemical assay design and medicinal chemistry optimization.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Parity Confirms Comparable Membrane Penetration Potential Among Dibromo Regioisomers

The computed topological polar surface area (TPSA) for the target compound is 12.9 Ų [1]. The 4,6-dibromo positional isomer (CAS 1189107-70-7) shares the identical TPSA value of 12.9 Ų [2], as expected given that both isomers contain the same heteroatom count (one nitrogen) and no hydrogen-bond donors. In contrast, mixed-halogen analogs such as 4-bromo-6-chloro-8-methyl-2-phenylquinoline introduce a chlorine atom with different electronic properties and polarizability, which can subtly alter TPSA and molecular electrostatic potential distributions, though a directly computed TPSA for this analog was not identified in the same database. The TPSA value well below the widely recognized threshold of 140 Ų for oral bioavailability (as per Veber's rules [3]) indicates that all dibromo regioisomers in this series are predicted to have favorable passive membrane permeability, but the target compound's specific TPSA can serve as a reference point for computational models requiring exact values.

Polar surface area Membrane permeability ADME profiling

HCV Protease Inhibitor Intermediate Utility: Patent-Documented Synthetic Relevance of the 4,7-Dibromo Scaffold

Bromo-substituted quinolines of the general formula encompassing 4,7-dibromo-8-methyl-2-phenylquinoline are explicitly claimed as intermediates in the synthesis of hepatitis C viral (HCV) protease inhibitors in PCT application WO 2010/129451 A1 (also US 8,633,320 B2) [1]. The patent discloses improved synthetic routes to these bromo-substituted quinolines, emphasizing their role as key building blocks for agents targeting HCV NS3/4A protease. The 4,7-dibromo pattern is strategically important because it enables sequential palladium-catalyzed functionalization at both halogen-bearing positions, allowing the construction of diverse biaryl and aminoquinoline derivatives required for HCV protease inhibitor pharmacophores [1]. In contrast, the 4,6-dibromo isomer would direct the second functionalization event to a different vector, potentially incompatible with the binding topology of the target protease active site.

HCV NS3/4A protease inhibitors Synthetic intermediates Antiviral drug discovery

MAO Inhibition Profiling: Weak Activity at Human MAO-A and MAO-B Distinguishes This Scaffold from Potent Quinoline-Based MAO Inhibitors

According to ChEMBL-deposited data accessible via BindingDB, 4,7-dibromo-8-methyl-2-phenylquinoline (ChEMBL ID CHEMBL3398528) was tested against human recombinant monoamine oxidase A (MAO-A) and MAO-B [1]. The compound exhibited an IC₅₀ > 100,000 nM against both MAO-A and MAO-B in spectrofluorometric assays measuring kynuramine oxidation to 4-hydroxyquinoline [1]. This level of activity is consistent with negligible MAO inhibition. By contrast, numerous quinoline and 2-phenylquinoline derivatives have been reported as potent MAO inhibitors with IC₅₀ values in the low nanomolar to low micromolar range, particularly when bearing electron-donating substituents or when the 2-phenyl ring is appropriately functionalized [2]. The weak MAO activity of the 4,7-dibromo-8-methyl-2-phenylquinoline scaffold may be advantageous in programs where MAO inhibition constitutes an undesired off-target liability, such as in antiviral or anticancer drug discovery where CNS-related side effects must be minimized.

Monoamine oxidase inhibition Off-target screening CNS safety pharmacology

Recommended Research and Industrial Application Scenarios for 4,7-Dibromo-8-methyl-2-phenylquinoline


Antiviral Drug Discovery: HCV NS3/4A Protease Inhibitor Lead Optimization

The 4,7-dibromo substitution pattern provides two distinct reactive handles for sequential palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space at the C-4 and C-7 positions of the quinoline core. Patent WO 2010/129451 A1 documents the utility of this scaffold class as intermediates for HCV protease inhibitors [1]. Medicinal chemistry teams pursuing HCV antiviral programs should prioritize this specific regioisomer over the 4,6-dibromo isomer to ensure that the vectors of diversification align with the intended binding topology of the NS3/4A protease active site.

Scaffold-Hopping and Privileged Structure Diversification in Kinase or GPCR Programs

The computed physicochemical profile—XLogP3 of 5.6 and TPSA of 12.9 Ų [1]—places this scaffold within drug-like chemical space favorable for oral bioavailability as per Veber's rules [2]. The absence of hydrogen-bond donors and the low TPSA suggest good passive membrane permeability, making this dibromoquinoline core suitable as a starting point for scaffold-hopping campaigns targeting intracellular targets such as kinases or GPCRs, where balanced lipophilicity and permeability are essential.

Chemical Biology Probe Development Requiring Minimal MAO Off-Target Activity

The documented weak inhibition of MAO-A and MAO-B (IC₅₀ > 100,000 nM for both isoforms) [1] makes this scaffold an attractive choice for chemical probe development programs where MAO inhibition is a known confounding off-target effect. When compared to other quinoline derivatives that exhibit potent MAO inhibition (IC₅₀ values as low as 1–100 nM) [2], the 4,7-dibromo-8-methyl-2-phenylquinoline scaffold offers a cleaner starting point, reducing the risk of CNS-related false positives in cell-based or in vivo phenotypic assays.

Synthetic Methodology Development: Sequential Chemoselective Cross-Coupling on a Quinoline Template

The differential electronic environment at C-4 (adjacent to the quinoline nitrogen) versus C-7 (para to the quinoline nitrogen) provides a platform for investigating chemoselective cross-coupling strategies [1]. Synthetic chemistry groups developing new Pd- or Cu-catalyzed methodologies can use this compound as a benchmark substrate to demonstrate site-selectivity, with the 4,6-dibromo isomer serving as a direct comparator for evaluating the influence of the halogen position on reaction outcomes.

Quote Request

Request a Quote for 4,7-Dibromo-8-methyl-2-phenylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.